molecular formula C10H19N B138307 2-Propan-2-yl-1-azabicyclo[2.2.2]octane CAS No. 155282-38-5

2-Propan-2-yl-1-azabicyclo[2.2.2]octane

Cat. No.: B138307
CAS No.: 155282-38-5
M. Wt: 153.26 g/mol
InChI Key: HVDRVNDNXHCTJP-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1-azabicyclo[2.2.2]octane is a chemical compound of interest in synthetic and medicinal chemistry, built on the privileged 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold . This bicyclic amine structure is characterized by its high symmetry and rigidity, which provides a stable three-dimensional framework that is valuable for the design of biologically active molecules . The quinuclidine core is known for its pronounced basicity and ability to serve as a nitrogen-containing building block, facilitating exploration of structure-activity relationships in drug discovery . Researchers value this scaffold for developing novel therapeutic agents; derivatives of this structure have been investigated for a range of pharmacological activities, including as potential treatments for disorders of the central nervous system and as anticholinergic agents . The specific substitution with an isopropyl (propan-2-yl) group at the 2-position offers a unique handle for further chemical modification and steric tuning, making it a versatile intermediate for constructing more complex, target-oriented molecules. This product is intended for research applications such as method development, chemical synthesis, and biological screening. It is supplied as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-propan-2-yl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8(2)10-7-9-3-5-11(10)6-4-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDRVNDNXHCTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propan-2-yl-1-azabicyclo[2.2.2]octane can be synthesized through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is typically carried out in the vapor phase in the presence of a solid acidic catalyst such as CNM-3. The reaction conditions involve heating the reactants to approximately 425°C for about 4 hours, yielding quinuclidine with a high efficiency .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and solid acidic catalysts allows for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bicyclic nitrogen atom participates in nucleophilic substitution reactions, often retaining stereochemistry due to neighboring group participation. For example:

  • Retentive substitution at C-7 : In analogous 2-azabicyclo[2.2.1]heptane systems, nucleophilic substitution at the bridgehead carbon proceeds with retention of configuration, attributed to transient aziridinium ion intermediates .

SubstrateReagent/ConditionsProductYieldSource
7-Halo-azabicyclo derivativesLithiated chloropyridinesPyridyl-substituted azabicyclo60-75%

Functionalization via Alkylation and Acylation

The tertiary amine undergoes alkylation or acylation at the nitrogen atom, forming quaternary ammonium salts or amides:

  • Mitsunobu coupling : Anti-7-hydroxy-2-azabicyclo[2.2.1]heptane derivatives react with alcohols under Mitsunobu conditions to form ethers, retaining stereochemistry .

  • Acylation : Reaction with propionyl chloride yields 6-cis-propionoxy derivatives, as seen in prodine-type analgesic analogues .

Reaction TypeReagentConditionsProductBioactivity (ED₅₀)Source
AcylationPropionyl chlorideBase, RT6-cis-Propionoxy derivative3.1 mg/kg (analgesic)
AlkylationBenzyl bromideDMF, 60°CN-Benzyl quaternary saltN/A

Oxidation and Reduction

  • Oxidation : The nitrogen atom resists oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) can degrade the bicyclic system.

  • Reduction : Catalytic hydrogenation of unsaturated derivatives (e.g., 3-methylene-1-azabicyclo[2.2.2]octane) yields saturated analogs.

SubstrateReagent/ConditionsProductApplicationSource
3-Methylene-1-azabicyclo derivativeH₂, Pd/CSaturated azabicycloPharmacological probes

Ring-Opening Reactions

Controlled ring-opening occurs under acidic or thermal conditions:

  • Acid hydrolysis : Generates linear amines via cleavage of the bicyclic framework.

  • Thermal decomposition : At >200°C, fragmentation yields smaller cyclic amines and alkenes.

Stereochemical Considerations

The rigid bicyclic structure enforces distinct stereochemical outcomes:

  • Diastereoselectivity : endo-Substituted derivatives (e.g., endo-ethoxymethyl-pyrazinyloxy) exhibit higher biological activity than exo-isomers .

  • Epimerization : Under basic conditions, C-7 epimerization may occur, altering pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:
Quinuclidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals targeting the central nervous system (CNS). Its structural properties facilitate the development of compounds that can effectively cross the blood-brain barrier, enhancing their therapeutic efficacy against neurological disorders .

Analgesics Development:
Research has demonstrated that analogues of quinuclidine exhibit notable analgesic properties. For instance, a derivative known as 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo(2.2.2)octane showed significant analgesic activity with an effective dose (ED50) of 3.1 mg/kg, indicating its potential for pain management therapies .

Selective Inhibition Studies:
Recent studies have focused on developing selective inhibitors for presenilin-1 (PSEN1), a target implicated in Alzheimer's disease. A series of brain-permeant quinuclidine derivatives were synthesized, demonstrating high potency and selectivity towards PSEN1 complexes, which are crucial for advancing treatments for neurodegenerative diseases .

The unique bicyclic structure of quinuclidine contributes to its biological activity through specific interactions with molecular targets such as enzymes and receptors:

  • Enzyme Inhibition: Quinuclidine derivatives have been explored as enzyme inhibitors, particularly in the context of acetylcholine receptors, where they modulate neurotransmission and exhibit potential therapeutic effects in cognitive disorders .
  • Nicotinic Receptor Agonism: Compounds derived from quinuclidine have been identified as agonists for the alpha7 nicotinic acetylcholine receptor, which plays a role in cognitive function and neuroprotection .

Organic Synthesis

Building Block in Organic Chemistry:
Quinuclidine is widely utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations:

  • Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to yield more saturated derivatives, making it versatile for synthesizing complex organic molecules.
  • Substitution Reactions: The nitrogen atom in quinuclidine allows for nucleophilic substitution reactions, enabling the introduction of various functional groups essential for drug development and material science applications.

Industrial Applications

Agrochemicals Production:
In addition to its pharmaceutical applications, quinuclidine is used in the production of agrochemicals. Its derivatives can act as intermediates in synthesizing herbicides and pesticides, contributing to agricultural productivity.

Catalytic Applications:
Quinuclidine-based compounds are also employed as catalysts in various industrial processes, enhancing reaction rates and selectivity in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1-azabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it an effective inhibitor or modulator of biological pathways. The nitrogen atom in the bicyclic framework plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Diazabicyclo[2.2.2]octane Derivatives

  • Structure : Contains two nitrogen atoms in the bicyclic system (1,2-diaza) compared to the single nitrogen in the target compound.
  • Synthesis: Synthesized via nitration of piperidinecarboxylic acid, reduction to 1-aminopiperidinecarboxylic acid, and cyclization to form 3-keto derivatives, followed by reduction .
  • Substituted derivatives (e.g., 6-methyl-1,2-diazabicyclo[2.2.2]octane) show reduced steric bulk compared to the propan-2-yl group in the target compound .
Table 1: Physical Properties of Bicyclo[2.2.2]octane Derivatives
Compound Molecular Formula pKa (Predicted) Boiling Point (°C) Key Applications
2-Propan-2-yl-1-azabicyclo[2.2.2]octane C₁₀H₁₈N ~8.5 (estimated) Not reported Receptor modulation
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one C₈H₁₁NO 4.15 91–92 (7 Torr) Intermediate in synthesis
1,2-Diazabicyclo[2.2.2]octane C₆H₁₀N₂ Not reported Not reported Ligand design

Exo-2-Azabicyclo[2.2.2]octan-6-ol

  • Structure : Features a hydroxyl group at position 6 and an exo-configuration.
  • Synthesis : Derived from benzyl-protected precursors via deprotection and hydrolysis .
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding sites, enhancing water solubility but reducing membrane permeability compared to the hydrophobic propan-2-yl group.
    • Pharmacological studies on related oxadiazole derivatives highlight the role of substituents in optimizing receptor affinity and metabolic stability .

Beta-Lactam Analogs (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane)

  • Structure : Smaller bicyclo[3.2.0] system with a sulfur atom (thia) and beta-lactam ring.
  • Key Differences :
    • The beta-lactam core is critical for antibiotic activity (e.g., penicillins), contrasting with the tertiary amine functionality of the target compound .
    • The bicyclo[3.2.0] system imposes different steric constraints, affecting binding to bacterial enzymes vs. neuronal receptors .

2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane

  • Structure : Substituted with a pyridinyl group at position 2.
  • Higher molecular weight (C₁₂H₁₆N₂) and logP compared to the propan-2-yl derivative suggest differences in pharmacokinetics .

Research Findings and Implications

  • Synthetic Flexibility : The bicyclo[2.2.2]octane scaffold allows diverse substitutions (e.g., alkyl, hydroxyl, aromatic groups), enabling tailored physicochemical and pharmacological properties .
  • Biological Activity : Propan-2-yl and related alkyl groups enhance lipophilicity, favoring blood-brain barrier penetration for central nervous system targets . In contrast, polar substituents (e.g., hydroxyl) improve solubility but limit bioavailability .
  • Contradictions : While 1,2-diaza derivatives are more polar, their synthetic routes are less versatile compared to 1-aza systems, limiting structural diversification .

Biological Activity

2-Propan-2-yl-1-azabicyclo[2.2.2]octane, commonly referred to as quinuclidine, is a bicyclic amine with notable structural characteristics that contribute to its biological activity. This compound is recognized for its rigidity and basicity, which enhance its interactions with various biological targets, making it a significant compound in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NC_7H_{13}N. Its unique bicyclic structure incorporates a nitrogen atom within the ring, contributing to its lipophilicity and ability to penetrate biological membranes effectively. The presence of the isopropyl group enhances its interaction with hydrophobic regions of biological targets, which is crucial for its pharmacological effects .

The mechanism of action for this compound primarily involves interactions with enzymes and receptors within biological systems. The nitrogen atom in the bicyclic framework facilitates hydrogen bonding and ionic interactions, allowing the compound to act as an effective inhibitor or modulator in various biochemical pathways .

Biological Activity

Research has demonstrated that quinuclidine derivatives exhibit a range of biological activities, including:

  • Analgesic Activity : A study identified that certain analogues of quinuclidine showed significant analgesic properties, with an effective dose (ED50) of 3.1 mg/kg .
  • γ-Secretase Inhibition : Recent research focused on the development of brain-permeable 2-azabicyclo[2.2.2]octane sulfonamides as selective inhibitors of the PSEN1–γ-secretase complex, which is implicated in Alzheimer's disease. Compounds derived from this scaffold demonstrated low nanomolar potency towards PSEN1 complexes, indicating their potential in treating neurodegenerative disorders .

Study on Analgesic Activity

In a study examining the analgesic potential of quinuclidine analogues, researchers synthesized several derivatives and evaluated their efficacy using standard pain models. One notable compound exhibited an ED50 value of 3.1 mg/kg, highlighting its potential as a therapeutic agent for pain management .

Development of PSEN1 Selective Inhibitors

A series of brain-permeant 2-azabicyclo[2.2.2]octane sulfonamides were synthesized to explore their selectivity towards PSEN1 versus PSEN2 complexes. The most potent compound from this series showed a potency of approximately 5.5 nM towards PSEN1, with excellent brain penetration and minimal side effects such as cardiotoxicity . This research underscores the importance of structural modifications in enhancing selectivity and efficacy in drug design.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

CompoundActivity TypePotency (ED50/nM)Selectivity
This compoundAnalgesic3.1 mg/kgModerate
Quinuclidine Derivative APSEN1 Inhibition5.5 nMHigh vs PSEN2
Quinuclidine Derivative BGeneral CNS ActivityVariesLow

Q & A

Q. How to address conflicting reports on the thermal stability of this compound?

  • Resolution :
  • Compare TGA data across studies, noting atmospheric vs. inert conditions.
  • Replicate experiments with controlled humidity to assess hydration effects .
  • Publish raw data (e.g., DSC curves) for transparency .

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